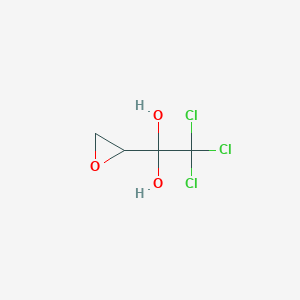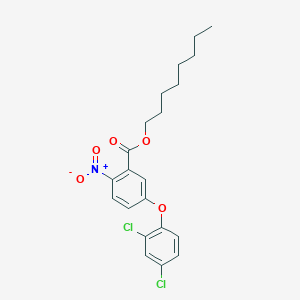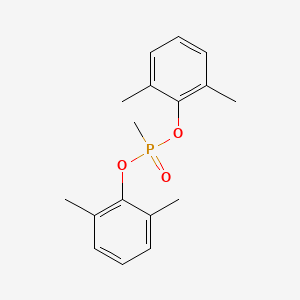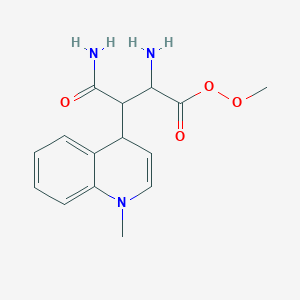
4-Quinolinepropanoic acid, alpha-amino-beta-(aminocarbonyl)-1,4-dihydro-4-methoxy-1-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Quinolinepropanoic acid, alpha-amino-beta-(aminocarbonyl)-1,4-dihydro-4-methoxy-1-methyl- is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinolinepropanoic acid, alpha-amino-beta-(aminocarbonyl)-1,4-dihydro-4-methoxy-1-methyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Starting Materials: The synthesis may begin with commercially available quinoline derivatives.
Reaction Steps: Key steps could involve nitration, reduction, and substitution reactions to introduce the desired functional groups.
Reaction Conditions: These reactions often require specific conditions such as controlled temperature, pH, and the use of catalysts.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety.
化学反应分析
Types of Reactions
4-Quinolinepropanoic acid, alpha-amino-beta-(aminocarbonyl)-1,4-dihydro-4-methoxy-1-methyl- can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be employed in hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
作用机制
The mechanism of action of 4-Quinolinepropanoic acid, alpha-amino-beta-(aminocarbonyl)-1,4-dihydro-4-methoxy-1-methyl- involves its interaction with specific molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways: The compound may modulate biochemical pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinolinecarboxylic acids: A class of compounds with similar functional groups.
Uniqueness
4-Quinolinepropanoic acid, alpha-amino-beta-(aminocarbonyl)-1,4-dihydro-4-methoxy-1-methyl- is unique due to its specific functional groups and potential biological activities, which may offer advantages over other quinoline derivatives in certain applications.
属性
CAS 编号 |
59669-20-4 |
|---|---|
分子式 |
C15H19N3O4 |
分子量 |
305.33 g/mol |
IUPAC 名称 |
methyl 2,4-diamino-3-(1-methyl-4H-quinolin-4-yl)-4-oxobutaneperoxoate |
InChI |
InChI=1S/C15H19N3O4/c1-18-8-7-10(9-5-3-4-6-11(9)18)12(14(17)19)13(16)15(20)22-21-2/h3-8,10,12-13H,16H2,1-2H3,(H2,17,19) |
InChI 键 |
CRSIILIACFRLSS-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC(C2=CC=CC=C21)C(C(C(=O)OOC)N)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


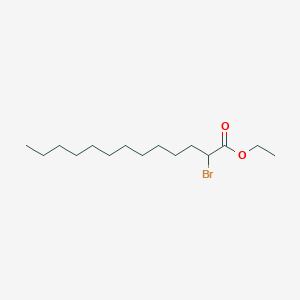


![4-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14610194.png)





![Butyl 4-[(E)-tert-butyldiazenyl]-4-hydroxypentanoate](/img/structure/B14610245.png)
